Corotoxigenin
Description
Structure
2D Structure
Properties
CAS No. |
468-20-2 |
|---|---|
Molecular Formula |
C23H32O5 |
Molecular Weight |
388.5 g/mol |
IUPAC Name |
(3S,5S,8R,9S,10R,13R,14S,17R)-3,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-10-carbaldehyde |
InChI |
InChI=1S/C23H32O5/c1-21-7-5-18-19(3-2-15-11-16(25)4-8-22(15,18)13-24)23(21,27)9-6-17(21)14-10-20(26)28-12-14/h10,13,15-19,25,27H,2-9,11-12H2,1H3/t15-,16-,17+,18-,19+,21+,22+,23-/m0/s1 |
InChI Key |
JNTNUSUPTSNMNJ-AULARHRYSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@]1(CC[C@@H]2C4=CC(=O)OC4)O)CC[C@@H]5[C@@]3(CC[C@@H](C5)O)C=O |
Canonical SMILES |
CC12CCC3C(C1(CCC2C4=CC(=O)OC4)O)CCC5C3(CCC(C5)O)C=O |
Origin of Product |
United States |
Preparation Methods
Corotoxigenin can be extracted from plants like Asclepias subulata. The extraction process typically involves using solvents such as ethanol to obtain the compound from the plant material
Chemical Reactions Analysis
Inhibitory Effects on Na⁺/K⁺-ATPase
Corotoxigenin 3-O-glucopyranoside (C3OG), a derivative of this compound, demonstrates uncompetitive inhibition of Na⁺/K⁺-ATPase activity. Key findings include:
-
IC₅₀ value : 0.87 μM, indicating potent inhibition of ATP hydrolysis catalyzed by the enzyme .
-
Ki value : 0.5 μM, reflecting strong binding affinity to the enzyme’s active site .
| Parameter | Value | Unit |
|---|---|---|
| IC₅₀ | 0.87 | μM |
| Ki | 0.5 | μM |
| Inhibition Type | Uncompetitive |
Molecular Mechanism
Molecular docking studies suggest C3OG interacts with critical residues in the Na⁺/K⁺-ATPase binding site:
-
Thr 797 and Gln 111 : Essential for substrate binding and catalytic activity .
-
Hydrophobic interactions : Engagements with Phe 783, Leu 125, and Ala 323 enhance binding stability .
This mechanism aligns with cardenolide-class inhibition, where structural features like the steroid nucleus and lactone ring facilitate enzyme interaction .
Experimental Methods
The inhibitory assays were conducted using a 96-well plate format:
-
Reaction setup : Na⁺/K⁺-ATPase (0.5 U/mL) was incubated with NaCl/KCl buffer and inhibitors (C3OG or ouabain) .
-
ATP hydrolysis : Measured via orthophosphate release using the Taussky-Shorr method .
-
Data analysis : IC₅₀ and Ki values determined by comparing enzymatic activity to control (DMSO-treated) .
Scientific Research Applications
Scientific Research Applications
- Inhibition of Na+/K+-ATPase: Corotoxigenin 3-O-glucopyranoside (C3OG), a derivative of this compound, inhibits the activity of the Na+/K+-ATPase. Studies have shown that C3OG decreased Na+/K+-ATPase activity with an IC50 value of 0.87 μM . It acts as an uncompetitive inhibitor, with a Ki value of 0.5 μM . Molecular modeling suggests that C3OG interacts with Thr 797 and Gln 111 residues, which are essential for interaction with the Na+/K+-ATPase . Additionally, it can establish hydrophobic interactions with amino acid residues such as Phe 783, Leu 125, and Ala 323 at the binding site .
- Anticancer Potential: Coroglaucigenin (CGN), a related cardenolide, has demonstrated antiproliferative activity against human cancer cells . CGN has better anti-proliferative activity with an IC50 value of less than 6 μM . It exhibits lower cytotoxicity to normal lung epithelial cells (BEAS-2B) compared to cancer cells (A549) .
- Radiosensitization: CGN enhances the radiosensitivity of human lung cancer cells . Treatment with CGN (1 μM) combined with X-ray irradiation induced higher radiosensitivity in human lung cancer cells (A549, NCI-H460, NCI-H446) but not in BEAS-2B cells . CGN appears to act as a radiosensitizer for lung cancer cells, with a low side effect of radiation on normal lung cells .
Detailed Research Findings
Inhibition of Na+/K+-ATPase by Calotropin and this compound 3-O-Glucopyranoside (C3OG)
| Compound | IC50 (μM) | Ki (μM) |
|---|---|---|
| Calotropin | 0.27 | 0.2 |
| This compound 3-O-Glucopyranoside (C3OG) | 0.87 | 0.5 |
These cardenolides interact with specific amino acid residues, including Thr 797 and Gln 111, which are crucial for binding to the Na+/K+-ATPase .
Radiosensitization of Lung Cancer Cells by Coroglaucigenin (CGN)
| Cell Line | Treatment | Cell Number Decrease Compared to X-ray Alone |
|---|---|---|
| A549 | X-ray (2 Gy) | 15.6 ± 1.3% |
| A549 | CGN (0.5 μM) + X-ray (2 Gy) | 26.1 ± 6.1% |
| A549 | CGN (1 μM) + X-ray (2 Gy) | 45.0 ± 6.8% |
Pretreatment with CGN, followed by X-ray irradiation, resulted in a greater decrease in cell number compared to X-ray irradiation alone .
Case Studies
-
Radiosensitivity in Lung Cancer Cells:
- In A549 cells, pretreatment with CGN (0.5 μM) followed by X-ray irradiation resulted in more γH2AX foci compared to X-ray irradiation alone . The decrease of DNA damage foci was slower, and a higher fraction was maintained with the combined treatment . At 24 and 48 hours, the combined treatment increased foci numbers by 10- and 27-fold compared to X-ray irradiation alone .
- CGN had no toxicity, and the levels of antioxidant molecules expression were higher in BEAS-2B cells when given the similar treatment as A549 cells .
- Antiproliferative Activity of Asclepias subulata Extract (AsE):
Mechanism of Action
Corotoxigenin exerts its effects by inhibiting the Na+/K±ATPase enzyme. This inhibition disrupts the ion balance within cells, leading to various physiological effects. The molecular targets involved in this mechanism include amino acid residues such as Thr 797 and Gln 111, which are essential for the interaction with the Na+/K±ATPase .
Comparison with Similar Compounds
Structural and Functional Similarities
Corotoxigenin derivatives belong to the cardenolide family, sharing a core steroidal structure with other compounds like ouabain and calotropin. Key similarities and differences include:
- Ouabain: A well-characterized cardenolide from Strophanthus gratus, lacking a sugar moiety.
- Calotropin : Isolated from Calotropis gigantea, it features a different glycosylation pattern compared to C3OG.
- C3OG: Contains a glucopyranoside group, which may enhance solubility but reduce membrane permeability compared to its aglycone form .
Inhibitory Activity on Na+/K+-ATPase
The inhibitory potency (IC50) and molecular docking data highlight distinct profiles:
| Compound | IC50 (μM) ± SD | Binding Energy (kcal/mol) | Hydrogen Bonds | Key Interacting Residues |
|---|---|---|---|---|
| Ouabain | 0.12 ± 0.02 | -9.65 | 7 | Gln111, Arg880, Asp886, etc. |
| Calotropin | 0.27 ± 0.06 | -7.20 | 3 | Gln111, Leu125, Phe783, etc. |
| This compound 3-O-glucopyranoside | 0.87 ± 0.2 | -9.22 | 4 | Gln111, Leu125, Thr797, etc. |
Key Findings :
- Ouabain is the most potent inhibitor, attributed to its high binding affinity and extensive hydrogen bonding with residues like Arg880 and Asp886 .
- C3OG has a lower IC50 than calotropin but superior binding energy (-9.22 vs. -7.20 kcal/mol), suggesting that factors beyond binding (e.g., solubility, cellular uptake) limit its in vitro efficacy .
- The glucopyranoside group in C3OG may reduce membrane permeability, requiring enzymatic hydrolysis to the active aglycone form for full activity .
Mechanistic and Therapeutic Implications
- Apoptosis Induction: C3OG activates the extrinsic apoptotic pathway in A549 cells, a property shared with other cardenolides like desglucouzarin .
- Selectivity : Ouabain’s interaction with Arg880 and Asp886 (absent in C3OG) may confer tissue-specific effects, whereas C3OG’s interactions with Thr797 and Ile800 could influence its subcellular targeting .
- Therapeutic Potential: While ouabain is clinically used for heart failure, its narrow therapeutic window limits utility. C3OG’s lower potency may translate to a safer profile, though in vivo studies are needed .
Q & A
Basic Research Questions
Q. What are the established methods for isolating and characterizing Corotoxigenin from natural sources?
- Methodological Answer : Isolation typically involves solvent extraction (e.g., methanol or ethanol) followed by chromatographic techniques like HPLC or TLC. Characterization requires spectroscopic methods (NMR, MS) and comparison with published spectral data. For novel compounds, purity must be confirmed via melting point analysis and elemental composition . Known compounds require cross-referencing with existing literature .
Q. How can researchers ensure reproducibility in this compound synthesis protocols?
- Methodological Answer : Detailed experimental protocols should include reagent quantities, reaction conditions (temperature, pH), and purification steps. Use standardized analytical methods (e.g., HPLC retention times, NMR shifts) for verification. Supplementary materials should provide raw data and instrument settings to enable replication .
Q. What biological activities of this compound are well-documented, and what assays are used to validate them?
- Methodological Answer : Common assays include in vitro cytotoxicity tests (e.g., MTT assay), enzyme inhibition studies (e.g., spectrophotometric kinetics), and in vivo toxicity models (e.g., zebrafish or murine studies). Results must be statistically validated with controls and replicates .
Advanced Research Questions
Q. How can conflicting data on this compound’s pharmacological efficacy be resolved?
- Methodological Answer : Conduct a systematic review using PRISMA guidelines to identify bias or variability in experimental designs (e.g., dosage differences, model organisms). Meta-analysis of dose-response curves and sensitivity analyses can highlight confounding factors . Replicate key studies under controlled conditions to validate findings .
Q. What strategies optimize this compound’s bioavailability in preclinical studies?
- Methodological Answer : Employ formulation techniques like nanoencapsulation or prodrug design. Pharmacokinetic studies (e.g., LC-MS plasma analysis) should assess absorption, distribution, and half-life. Use computational models (QSAR) to predict solubility and permeability .
Q. How can researchers elucidate this compound’s mechanism of action at the molecular level?
- Methodological Answer : Combine omics approaches (transcriptomics/proteomics) with molecular docking simulations to identify target proteins. Validate hypotheses via CRISPR-Cas9 gene editing or siRNA knockdown experiments. Dose-dependent effects must be correlated with phenotypic changes .
Q. What frameworks are suitable for designing hypothesis-driven studies on this compound’s ecological roles?
- Methodological Answer : Apply the PICO framework (Population, Intervention, Comparison, Outcome) to define scope. For example:
- Population: Plant species producing this compound.
- Intervention: Environmental stress (e.g., herbivory, drought).
- Comparison: Stress vs. control groups.
- Outcome: this compound biosynthesis levels.
Evaluate feasibility using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .
Methodological Considerations
- Literature Review : Use systematic searches on PubMed, Scopus, and Google Scholar, prioritizing high-impact journals and citation counts. Document search strings (e.g., "this compound AND biosynthesis NOT commercial") to minimize bias .
- Data Analysis : Address outliers via Grubbs’ test or robust statistical models (e.g., non-parametric tests for non-normal distributions). Visualize contradictions using forest plots or heatmaps .
- Ethical Compliance : For in vivo studies, follow ARRIVE guidelines for animal welfare and include IRB approval details in manuscripts .
Common Pitfalls to Avoid
- Overgeneralization : Narrow questions like “Does this compound inhibit all kinases?” lack specificity. Reframe to target a kinase family (e.g., “this compound’s effect on MAPK pathways in hepatocellular carcinoma”) .
- Insufficient Replication : Single-dose experiments or small sample sizes reduce validity. Power analysis should determine minimum cohort sizes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
